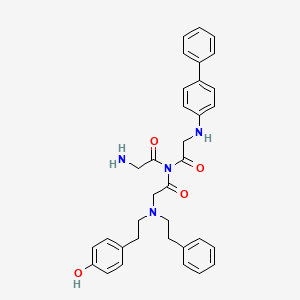

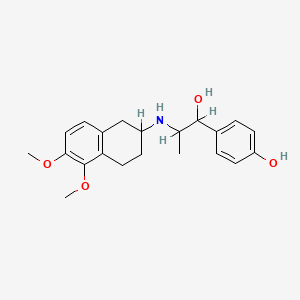

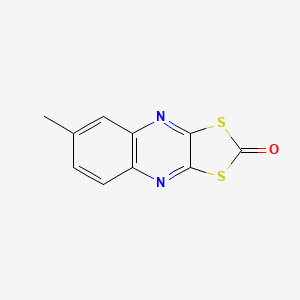

![molecular formula C18H17FN4O2S B1668694 N-{4-[5-(4-Fluoro-phenyl)-3-methyl-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-acetamide CAS No. 908380-97-2](/img/structure/B1668694.png)

N-{4-[5-(4-Fluoro-phenyl)-3-methyl-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CBS-3595 is a potent and Dual p38α MAPK/PDE-4 Inhibitor with Activity against TNFα -related Diseases. CBS-3595 displayed a superior profile regarding its anti-inflammatory effects. CBS-3595 features moderate inhibition of p38α MAPK and PDE-4 in the higher nanomolar range in combination with excellent kinetic properties and low plasma protein binding contributing to the outstanding results of the efficacy experiments performed in animal models and humans. The inhibition of TNFα release was achieved at dose levels and systemic concentrations that were well below levels related to toxicity. CBS-3595 is considered as a candidate drug for the treatment of diseases related to an overproduction of TNFα.

科学研究应用

Antitumor Activities

- Imidazole acyl urea derivatives, closely related to the queried compound, have demonstrated significant antitumor activities. A study by Zhu (2015) synthesized novel imidazole acyl urea derivatives Raf kinase inhibitors and found that some derivatives exhibited inhibitory activities similar to Sorafenib, a known cancer treatment drug, against human gastric carcinoma cell lines (Y. Zhu, 2015).

Alternative Products in One-pot Reactions

- Research by Krauze et al. (2007) describes the production of alternative products including N-Methyl-2-benzoylmethylsulfanyl-4-phenylnicotinamide in one-pot reactions involving compounds structurally similar to the queried chemical (A. Krauze, M. Vilums, L. Sīle, G. Duburs, 2007).

Synthesis of Stable Isotope-Labeled Antibacterial Agents

- A study by Lin and Weaner (2012) involved the synthesis of a stable isotope-labeled antibacterial agent RWJ-416457, which is structurally related to the queried compound, highlighting its potential in developing labeled variants for research purposes (R. Lin, L. Weaner, 2012).

Antifungal Agents

- Altındağ et al. (2017) synthesized a series of imidazole derivatives for antifungal applications. The study's focus on imidazole derivatives, similar in structure to the queried compound, underscores its potential utility in developing antifungal medications (Firuze Diyar Altındağ, B. Sağlık, U. Acar Çevik, I. Işikdağ, Y. Özkay, H. Karaca Gençer, 2017).

Synthesis of Thiazole Derivatives as Anticancer Agents

- Evren et al. (2019) conducted research on the synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, showing high selectivity and apoptosis in cancer cells, which demonstrates the potential of structurally related compounds in cancer treatment (A. Evren, L. Yurttaş, Busra Eksellı, Gülşen Akalın-Çiftçi, 2019).

Studies on Metabolic Stability of PI3K/mTOR Inhibitors

- Stec et al. (2011) explored various heterocyclic analogues, including N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, to improve metabolic stability, indicating the relevance of such compounds in developing stable PI3K/mTOR inhibitors (Markian M Stec, K. Andrews, S. Booker, et al., 2011).

Coordination Complexes and Antioxidant Activity

- Research by Chkirate et al. (2019) involved the synthesis of pyrazole-acetamide derivatives with significant antioxidant activity, highlighting the potential of related compounds in antioxidant applications (K. Chkirate, S. Fettach, K. Karrouchi, et al., 2019).

属性

CAS 编号 |

908380-97-2 |

|---|---|

产品名称 |

N-{4-[5-(4-Fluoro-phenyl)-3-methyl-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-acetamide |

分子式 |

C18H17FN4O2S |

分子量 |

372.4 g/mol |

IUPAC 名称 |

N-[4-[5-(4-fluorophenyl)-3-methyl-2-methylsulfinylimidazol-4-yl]pyridin-2-yl]acetamide |

InChI |

InChI=1S/C18H17FN4O2S/c1-11(24)21-15-10-13(8-9-20-15)17-16(12-4-6-14(19)7-5-12)22-18(23(17)2)26(3)25/h4-10H,1-3H3,(H,20,21,24) |

InChI 键 |

DRMJRHUMYBYDIX-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=NC=CC(=C1)C2=C(N=C(N2C)S(=O)C)C3=CC=C(C=C3)F |

规范 SMILES |

CC(=O)NC1=NC=CC(=C1)C2=C(N=C(N2C)S(=O)C)C3=CC=C(C=C3)F |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

CBS-3595; CBS 3595; CBS3595. |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

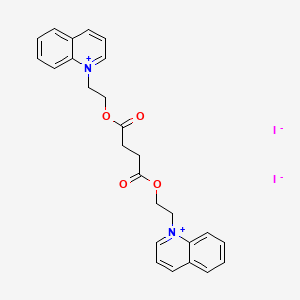

![N-{(1s,2r)-2-Hydroxy-1-[(Hydroxyamino)carbonyl]propyl}-4-{[4-(Morpholin-4-Ylmethyl)phenyl]ethynyl}benzamide](/img/structure/B1668622.png)